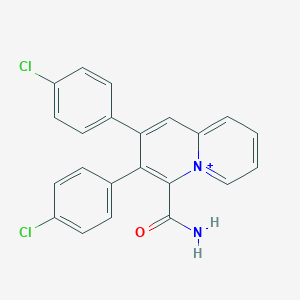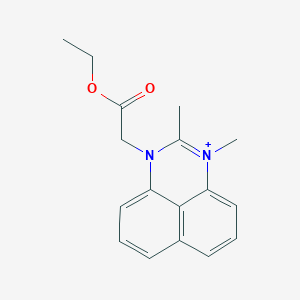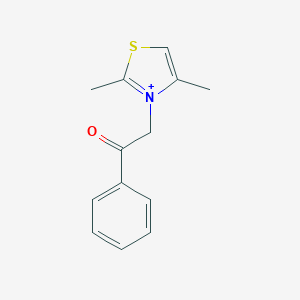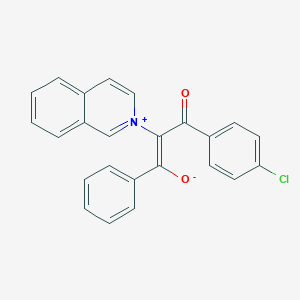
2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate, also known as ADMET, is a chemical compound that has been widely studied for its potential use in scientific research. ADMET is a member of the dihydropyridine family of compounds, which are known for their ability to modulate calcium channels in the body.
作用機序
The mechanism of action of 2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of calcium channels in the body. Calcium channels play a critical role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. By modulating calcium channels, this compound may be able to influence these processes and lead to the observed effects on cancer cells and other tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer progression. In cardiovascular tissues, this compound has been shown to reduce blood pressure and inhibit the contraction of smooth muscle cells. In neurological tissues, this compound has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and study. It has also been extensively studied in vitro and in vivo, providing a wealth of data on its potential uses and effects. However, there are also limitations to its use. This compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. It also has a relatively short half-life in vivo, which may limit its potential use as a therapeutic agent.
将来の方向性
There are several future directions for research on 2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate. One area of interest is in the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is in the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of cancer, cardiovascular diseases, and neurological disorders.
科学的研究の応用
2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. Other areas of research include the treatment of cardiovascular diseases, such as hypertension and angina, and the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C27H27N3O9 |
|---|---|
分子量 |
537.5 g/mol |
IUPAC名 |
5-O-[2-(4-acetamidobenzoyl)oxyethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H27N3O9/c1-15-22(26(33)37-4)24(19-6-5-7-21(14-19)30(35)36)23(16(2)28-15)27(34)39-13-12-38-25(32)18-8-10-20(11-9-18)29-17(3)31/h5-11,14,24,28H,12-13H2,1-4H3,(H,29,31) |
InChIキー |
ZWRFWSGNRQBKAH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester](/img/structure/B280468.png)

![N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B280470.png)
![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)
![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)

![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)

